N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a complex organic compound that features both indole and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Tryptamine derivative and carboxylic acid
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane or other suitable organic solvents
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the tetrahydroquinoline structure may influence other neurotransmitter systems . The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide structures.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound featuring an indole moiety and an amide bond.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to its combination of indole and tetrahydroquinoline structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-15-13-23(2,3)26-21-17(15)8-6-9-19(21)22(27)24-12-11-16-14-25-20-10-5-4-7-18(16)20/h4-10,14-15,25-26H,11-13H2,1-3H3,(H,24,27) |
InChI Key |
IVTMCWZLFLHFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)NCCC3=CNC4=CC=CC=C43)(C)C |
Origin of Product |
United States |
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